坎地沙坦酯

概述

描述

坎地沙坦西乐昔是坎地沙坦的前药,坎地沙坦是一种血管紧张素 II 受体阻滞剂。它主要用于治疗高血压和心力衰竭。口服后,坎地沙坦西乐昔在胃肠道中迅速转化为其活性形式坎地沙坦。 该化合物通过阻断血管紧张素 II 的作用发挥作用,血管紧张素 II 是一种导致血管收缩的激素,从而降低血压并改善血流 .

科学研究应用

坎地沙坦西乐昔在科学研究中具有广泛的应用:

化学: 它用于研究血管紧张素 II 受体阻滞剂及其合成。

生物学: 对坎地沙坦西乐昔的研究有助于理解肾素-血管紧张素-醛固酮系统及其在血压调节中的作用。

作用机制

坎地沙坦西乐昔通过阻断血管紧张素 II 1 型受体 (AT1) 发挥作用。血管紧张素 II 是一种强烈的血管收缩剂,通过导致血管收缩并刺激醛固酮释放来升高血压,醛固酮促进钠和水的潴留。 通过阻断 AT1 受体,坎地沙坦阻止了这些作用,导致血管扩张,血压降低,心脏负荷减轻 .

类似化合物:

- 氯沙坦

- 缬沙坦

- 厄贝沙坦

- 替米沙坦

比较: 坎地沙坦西乐昔在血管紧张素 II 受体阻滞剂中是独一无二的,因为它具有高效力、长时间的作用持续时间以及优异的耐受性特征。 临床研究表明,坎地沙坦西乐昔比氯沙坦具有更好的降压效果,并且至少与替米沙坦和缬沙坦一样有效 . 此外,与其他类似化合物相比,坎地沙坦西乐昔具有更长的半衰期和更持久的效果 .

生化分析

Biochemical Properties

Candesartan cilexetil interacts with the renin-angiotensin-aldosterone system (RAAS), competing with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Cellular Effects

Candesartan cilexetil has a significant impact on various types of cells and cellular processes. It lowers blood pressure by antagonizing the RAAS, preventing the blood pressure increasing effects of angiotensin II . It also has unique anti-oxidative and anti-inflammatory effects, offering superior renoprotection of chronic renal inflammation .

Molecular Mechanism

Candesartan cilexetil exerts its effects at the molecular level through several mechanisms. It selectively blocks the binding of angiotensin II to AT1 in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Temporal Effects in Laboratory Settings

Candesartan cilexetil has shown potent and long-lasting antihypertensive effects in clinical trials and in several animal models of hypertension . A single oral dose of candesartan cilexetil at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg, and the antihypertensive effect of candesartan cilexetil lasted the longest, continuing for more than 1 week .

Dosage Effects in Animal Models

In animal models, the effects of candesartan cilexetil vary with different dosages. For instance, in spontaneously hypertensive rats, a single oral dose of candesartan cilexetil at 0.3 mg/kg reduced maximal blood pressure by about 25 mm Hg .

Metabolic Pathways

Candesartan cilexetil is metabolized completely by esterases in the intestinal wall during absorption to the active candesartan moiety . It is mainly excreted unchanged in urine and feces, undergoing minor hepatic metabolism by O-deethylation to an inactive metabolite .

Transport and Distribution

After oral administration, candesartan cilexetil is absorbed through the gastrointestinal wall and is rapidly and completely metabolized to the active moiety candesartan . The drug is highly bound to plasma proteins (>99%) and it has a relatively low volume of distribution (0.13 L/kg) after intravenous administration .

Subcellular Localization

The subcellular localization of candesartan cilexetil is primarily within the gastrointestinal tract where it is absorbed and converted to its active form, candesartan . It then exerts its effects by binding to the AT1 receptors in various tissues, including vascular smooth muscle and the adrenal glands .

准备方法

合成路线和反应条件: 坎地沙坦西乐昔的合成涉及几个关键步骤:

烷基化反应: 2-乙氧基苯并咪唑-7-烷基甲酸酯与 4-溴甲基-2'-氰基联苯反应。

水解: 酯基被水解。

与 1-卤代乙基环己基碳酸酯反应: 此步骤产生中间体化合物。

四唑反应: 中间体经历四唑反应生成坎地沙坦西乐昔.

工业生产方法: 坎地沙坦西乐昔的工业生产通常采用一锅法,该方法将烷基化、水解和酯化反应结合在一起。该方法效率高,合成步骤少,工艺简单。 所用原料成本效益高且易于获得,使生产过程具有经济可行性 .

反应类型:

水解: 坎地沙坦西乐昔在肠壁中快速而完全地进行酯水解,形成活性药物坎地沙坦.

氧化和还原: 虽然坎地沙坦西乐昔的具体氧化和还原反应没有得到广泛的记载,但已知该化合物在正常生理条件下是稳定的。

常见试剂和条件:

水解: 该反应在胃肠道酯酶的存在下发生。

四唑形成: 该反应通常涉及在受控条件下使用叠氮化物试剂.

主要产物:

相似化合物的比较

- Losartan

- Valsartan

- Irbesartan

- Telmisartan

Comparison: Candesartan cilexetil is unique among angiotensin II receptor blockers due to its high potency, long duration of action, and excellent tolerability profile. Clinical studies have shown that candesartan cilexetil provides better antihypertensive efficacy than losartan and is at least as effective as telmisartan and valsartan . Additionally, candesartan cilexetil has a longer half-life and a more prolonged effect compared to other similar compounds .

属性

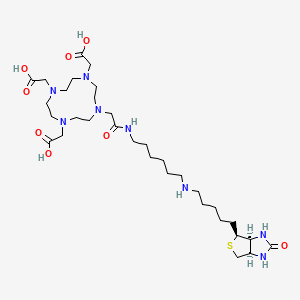

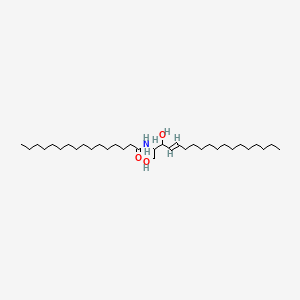

IUPAC Name |

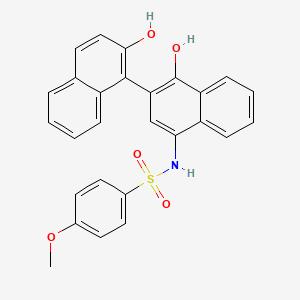

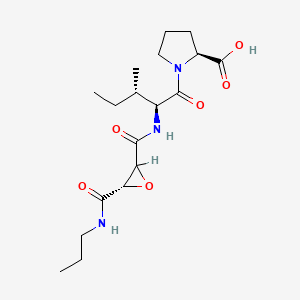

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSNRCGJFBJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020239 | |

| Record name | Candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Candesartan selectively blocks the binding of angiotensin II to AT1 in many tissues including vascular smooth muscle and the adrenal glands. This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II and results in an overall decrease in blood pressure. Candesartan is greater than 10,000 times more selective for AT1 than AT2. Inhibition of aldosterone secretion may increase sodium and water excretion while decreasing potassium excretion. | |

| Record name | Candesartan cilexetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

145040-37-5 | |

| Record name | Candesartan cilexetil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candesartan cilexetil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Candesartan cilexetil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Candesartan cilexetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Candesartan cilexetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-1-(Cyclohexyloxycarbonyloxy)ethyl 2-ethoxy-1- {[2â??â?? (1H- tetrazol- 5-yl)biphenyl-4- yl]methyl}-1H- benzimidazole- 7- carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85M2X0D68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Candesartan Cilexetil?

A1: Candesartan Cilexetil is a prodrug that is rapidly and completely metabolized to Candesartan in the gastrointestinal tract. Candesartan acts as a potent, long-acting, and selective antagonist of the Angiotensin II type 1 (AT1) receptor. [, , ]

Q2: How does Candesartan interact with the AT1 receptor?

A2: Candesartan demonstrates high binding affinity for the AT1 receptor and slow dissociation, leading to a sustained blockade of Angiotensin II's effects. [, , , ] In vitro studies show it acts as an insurmountable antagonist, decreasing the maximal responses to Angiotensin II even at high concentrations. []

Q3: What are the downstream consequences of AT1 receptor blockade by Candesartan?

A3: Blocking the AT1 receptor disrupts the Renin-Angiotensin System, resulting in:

- Reduced vasoconstriction: This leads to a decrease in systemic vascular resistance and lower blood pressure. [, , , ]

- Decreased aldosterone synthesis and release: This contributes to the blood pressure-lowering effect. [, ]

- Potential stimulation of AT2 receptor-mediated actions: As Candesartan specifically targets the AT1 receptor, Angiotensin II may exert effects through the unopposed AT2 receptor. These actions, such as growth inhibition and vasodilation, may contribute to the overall therapeutic benefit. []

Q4: What is the molecular formula and weight of Candesartan Cilexetil?

A4: Candesartan Cilexetil has the molecular formula C33H34N6O6 and a molecular weight of 610.67 g/mol. []

Q5: Is there spectroscopic data available for Candesartan Cilexetil?

A5: While the provided research papers primarily focus on the pharmacological aspects of Candesartan Cilexetil, spectroscopic data can be found in drug information resources and databases like PubChem and DrugBank.

Q6: What is the stability profile of Candesartan Cilexetil?

A6: Candesartan Cilexetil is known to be susceptible to hydrolysis, particularly in biological samples like plasma. This hydrolysis leads to the removal of the cilexetil moiety, producing the active Candesartan. []

Q7: What formulation strategies have been investigated to improve the bioavailability of Candesartan Cilexetil?

A7: Research explored various formulation approaches to enhance Candesartan Cilexetil's bioavailability, including:

- Nanoemulsions: These formulations demonstrated improved solubility, increased adhesion to the intestinal wall, and enhanced intestinal absorption, leading to a 3 to 10-fold increase in bioavailability compared to mixed suspensions in rats. []

- Solid dispersions with polyethylene glycol (PEG): Studies demonstrated changes in the drug's physicochemical properties, suggesting improved dissolution and bioavailability. []

- Transfersomes: These novel vesicular carriers showed promising results for enhancing transdermal delivery of Candesartan Cilexetil. []

Q8: What is the rationale for developing liquid formulations of Candesartan Cilexetil?

A8: Liquid formulations, particularly suspensions, are essential for pediatric patients who may have difficulty swallowing tablets. Research demonstrated that the bioavailability of a Candesartan Cilexetil suspension is comparable to that of commercially available tablets. []

Q9: How is Candesartan Cilexetil absorbed and metabolized in the body?

A9: Candesartan Cilexetil is rapidly absorbed following oral administration and undergoes complete hydrolysis to Candesartan during absorption from the gastrointestinal tract. This conversion is primarily mediated by esterases. [, , ]

Q10: Does age affect the pharmacokinetics of Candesartan?

A10: Studies in healthy volunteers showed that both Cmax and AUC of Candesartan were increased in elderly subjects compared to younger subjects after single and repeated doses. This suggests higher exposure in the elderly, but no accumulation was observed with repeated dosing. The half-life of Candesartan was slightly longer in the elderly. []

Q11: What is the duration of action of Candesartan?

A11: Candesartan has a long duration of action, typically around 24 hours, due to its tight binding to and slow dissociation from the AT1 receptor. [, , , , ] This allows for once-daily dosing.

Q12: Does Candesartan Cilexetil affect the levels of renin, angiotensin, and aldosterone?

A12: Yes, as expected with an AT1 receptor blocker, Candesartan Cilexetil leads to:

- Increased plasma renin activity [, , ]

- Increased plasma angiotensin II concentrations [, ]

- Decreased aldosterone levels [, , ]

Q13: Are there any known drug interactions with Candesartan Cilexetil?

A13: Studies investigated potential pharmacokinetic interactions with various drugs:

- No clinically significant interactions: Nifedipine, glibenclamide, digoxin, oral contraceptives []

- Minor interaction: Slight decrease in hydrochlorothiazide AUC, but within bioequivalence limits. []

- Slight increase in Candesartan bioavailability: Observed with hydrochlorothiazide co-administration, but not considered clinically relevant. []

- Slight decrease in warfarin trough concentration: No significant effect on prothrombin time. []

Q14: How does the pharmacodynamic profile of Candesartan Cilexetil compare to other AT1 receptor blockers like Losartan?

A14: Studies suggest that Candesartan Cilexetil, at a dose of 16 mg, may provide a greater antihypertensive effect compared to Losartan 50 mg, possibly due to differences in their pharmacokinetic and pharmacodynamic interactions. [, , ] Candesartan also appears to have a longer duration of action compared to Losartan. []

Q15: What are the primary clinical applications of Candesartan Cilexetil?

A15: Candesartan Cilexetil is primarily indicated for:

- Hypertension: Treatment of various grades of hypertension, either as monotherapy or in combination with other antihypertensive agents. [, , , , , , , ]

- Chronic heart failure: Management of CHF in patients with impaired left ventricular systolic function. [, ]

Q16: What is the evidence supporting the use of Candesartan Cilexetil in chronic heart failure?

A16: The CHARM (Candesartan in Heart failure: Assessment of Reduction in Mortality and morbidity) program provided evidence that Candesartan Cilexetil can reduce morbidity and mortality in CHF patients with reduced LVEF (≤40%). [] Benefits were observed both as an alternative to ACE inhibitors and as an add-on to existing therapy. [, ]

Q17: Does Candesartan Cilexetil offer any advantages over other antihypertensive agents?

A17: Candesartan Cilexetil offers several potential advantages:

- Once-daily dosing: Its long duration of action allows for convenient once-daily administration, potentially improving patient compliance. [, , , ]

- Good tolerability profile: Studies consistently report a favorable tolerability profile, with a low incidence of adverse events similar to placebo, and no evidence of dose-dependent adverse effects. [, , , , , , , ]

- Potential for renal protection: Evidence suggests Candesartan Cilexetil can reduce microalbuminuria in patients with hypertension and type II diabetes, indicating a potential benefit in delaying the progression of diabetic nephropathy. [, ]

- Low risk of cough: Unlike ACE inhibitors, Candesartan Cilexetil is not associated with a dry cough, a common side effect that can lead to treatment discontinuation. []

Q18: Has Candesartan Cilexetil been studied for its effects on exercise tolerance in heart failure patients?

A18: Yes, a study demonstrated that Candesartan Cilexetil treatment led to significant improvements in exercise tolerance, as measured by increased exercise time, in patients with CHF. []

Q19: Are there any biomarkers associated with Candesartan Cilexetil treatment?

A19: While the research provided doesn't directly address specific biomarkers for treatment efficacy, it does highlight that Candesartan Cilexetil treatment impacts:

- Plasma renin activity: Increases with treatment [, , ]

- Plasma Angiotensin II levels: Increases with treatment [, ]

- Plasma aldosterone levels: Decreases with treatment [, , ]

- Urinary podocyte count: Decreases in patients with IgA nephropathy, suggesting a potential marker for disease activity and treatment response. []

Q20: What are potential future research directions for Candesartan Cilexetil?

A20: Future research on Candesartan Cilexetil could focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)

![N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide](/img/structure/B1668191.png)